molecular formula C14H13ClN2O3 B2610338 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide CAS No. 1351463-26-7

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide

Cat. No.: B2610338
CAS No.: 1351463-26-7
M. Wt: 292.72
InChI Key: UZLCCZMTOAJPRS-LZYBPNLTSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is a chemical compound with the molecular formula C14H13ClN2O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro-substituted phenoxy group, a furan ring, and an acetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with furfural under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, appropriate solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted analogs .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-2-methylphenoxy)-N’-[(E)-(furan-2-yl)methylidene]acetohydrazide is unique due to the presence of both the furan ring and the acetohydrazide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-10-7-11(15)4-5-13(10)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCCZMTOAJPRS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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